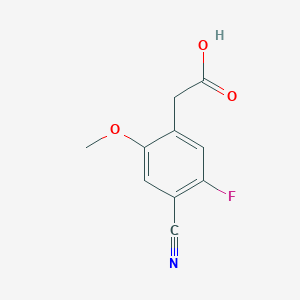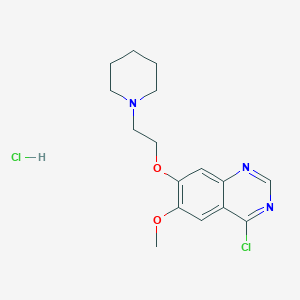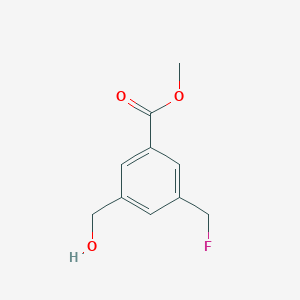
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane
Übersicht
Beschreibung
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane is an organosilicon compound that features a phenylethynyl group substituted with chlorine and fluorine atoms, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between 5-chloro-2-fluoroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction parameters to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The phenylethynyl group can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield the corresponding terminal alkyne.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like potassium carbonate are typical.
Hydrolysis: Acidic or basic aqueous conditions can be employed to remove the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the chlorine or fluorine atoms.
Coupling Reactions: Biaryl or diarylacetylene compounds.
Hydrolysis: Terminal alkynes.
Wissenschaftliche Forschungsanwendungen
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or electronic characteristics.
Medicinal Chemistry: Explored for the development of pharmaceutical compounds due to its potential bioactivity.
Catalysis: Utilized in the development of new catalytic systems for organic transformations.
Wirkmechanismus
The mechanism of action of (2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane in chemical reactions involves the activation of the phenylethynyl group and the trimethylsilyl group. The phenylethynyl group can participate in π-π interactions and undergoes oxidative addition in cross-coupling reactions. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed under specific conditions to reveal the reactive terminal alkyne.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloro-2-fluorophenyl)acetylene
- (5-Chloro-2-fluorophenyl)ethynyltrimethylsilane
- (5-Chloro-2-fluorophenyl)ethynyltriethylsilane
Uniqueness
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane is unique due to the presence of both chlorine and fluorine substituents on the phenylethynyl group, which can influence its reactivity and interactions. The trimethylsilyl group provides stability and protection during synthetic transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H12ClFSi |
|---|---|
Molekulargewicht |
226.75 g/mol |
IUPAC-Name |
2-(5-chloro-2-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12ClFSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,1-3H3 |
InChI-Schlüssel |
RKWFWERIRVKUCB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-[bis(ethoxycarbonyl)methyl]cyclopentanone](/img/structure/B8279090.png)
![6-bromo-1H,3H-naphtho[1,8-cd]pyran](/img/structure/B8279097.png)

![[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B8279108.png)


![Cyclohexanecarboxylic acid [4-(4-isopropyl-phenyl)-thiazol-2-yl]-amide](/img/structure/B8279129.png)




